4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole 4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1791389-22-4
VCID: VC4356167
InChI: InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)8(2)7-3/h1-2H3
SMILES: CC1=NN(C(=C1I)[N+](=O)[O-])C
Molecular Formula: C5H6IN3O2
Molecular Weight: 267.026

4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole

CAS No.: 1791389-22-4

Cat. No.: VC4356167

Molecular Formula: C5H6IN3O2

Molecular Weight: 267.026

* For research use only. Not for human or veterinary use.

4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole - 1791389-22-4

Specification

CAS No. 1791389-22-4
Molecular Formula C5H6IN3O2
Molecular Weight 267.026
IUPAC Name 4-iodo-1,3-dimethyl-5-nitropyrazole
Standard InChI InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)8(2)7-3/h1-2H3
Standard InChI Key OMMJQSPZRMWAEP-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1I)[N+](=O)[O-])C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the pyrazole family, a five-membered aromatic ring with two adjacent nitrogen atoms. The substituents at positions 1, 3, 4, and 5 create a sterically and electronically unique profile:

  • 1- and 3-positions: Methyl groups, enhancing lipophilicity.

  • 4-position: Iodine, a heavy halogen enabling radiopharmaceutical applications or Suzuki-Miyaura couplings.

  • 5-position: Nitro group, conferring strong electron-withdrawing effects and influencing reactivity.

The molecular formula is C₅H₆IN₃O₂, with a molecular weight of 267.026 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1791389-22-4
IUPAC Name4-iodo-1,3-dimethyl-5-nitropyrazole
SMILESCC1=NN(C(=C1I)N+[O-])C
SolubilityNot publicly available
Melting PointUndocumented

Synthesis Methodologies

Direct Iodination of Pyrazole Precursors

A common route involves iodinating pre-functionalized pyrazoles. For example, 5-chloro-1,3-dimethyl-1H-pyrazole undergoes iodination using I₂/HIO₃ in refluxing acetic acid, yielding analogous iodo-pyrazoles in ~75% yield . Adapting this method, the nitro group could be introduced via nitration prior to iodination.

Table 2: Representative Synthesis Conditions

ReactantReagents/ConditionsYieldSource
1,3-dimethyl-5-nitro-1H-pyrazoleI₂, HIO₃, CH₃COOH, reflux75%*
1-methyl-3-nitro-1H-pyrazoleI₂, H₂SO₄, CCl₄, 80°C, 1.5 h79%

*Reported for a structurally similar compound .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • Methyl singlets at δ 2.22 (3H, 3-Me) and δ 3.84 (3H, 1-Me) .

    • Absence of aromatic protons due to substitution pattern.

  • ¹³C NMR:

    • Quaternary carbons: C-4 (δ ~60.8 ppm, deshielded by iodine), C-5 (δ ~131.3 ppm, nitro group effect) .

    • Methyl carbons: δ 14.4 (3-Me) and δ 37.1 (1-Me) .

  • ¹⁵N NMR:

    • N-1 (δ -186.1 ppm), N-2 (δ -77.5 ppm) .

Mass Spectrometry (MS)

  • EI-MS: Molecular ion peak at m/z 267 (M⁺), with fragments at m/z 160 (loss of I), 128 (loss of NO₂), and 64 (base peak, C₃H₆N₂⁺) .

Infrared (IR) Spectroscopy

  • Strong absorptions at ~1350 cm⁻¹ (asymmetric NO₂ stretch) and ~1500 cm⁻¹ (symmetric NO₂ stretch) .

  • C-I stretch observed at ~638 cm⁻¹ .

Industrial and Synthetic Applications

Cross-Coupling Reactions

The iodine atom enables Sonogashira, Suzuki-Miyaura, and Heck couplings, allowing access to biaryl or alkynyl derivatives for drug discovery .

Agrochemical Development

Nitro-pyrazoles serve as precursors to herbicides and insecticides. The methyl groups improve soil persistence, while iodine aids in structural diversification .

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